
Diethyl (oxetan-3-ylidenemethyl)phosphonate
Vue d'ensemble
Description
Diethyl (oxetan-3-ylidenemethyl)phosphonate is a chemical compound with the molecular formula C8H15O4P . It contains a total of 28 atoms; 15 Hydrogen atoms, 8 Carbon atoms, 4 Oxygen atoms, and 1 Phosphorous atom . The compound has a total of 28 bonds, including 13 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 aliphatic ether, and 1 phosphonate .
Synthesis Analysis
The synthesis of oxetane derivatives, such as Diethyl (oxetan-3-ylidenemethyl)phosphonate, has been a subject of numerous studies . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .Molecular Structure Analysis
The molecular structure of Diethyl (oxetan-3-ylidenemethyl)phosphonate includes a four-membered oxetane ring, an aliphatic ether, and a phosphonate . It also contains 2 double bonds and 5 rotatable bonds .Applications De Recherche Scientifique
Synthesis of Complex Compounds
Diethyl (oxetan-3-ylidenemethyl)phosphonate has been utilized in the synthesis of complex chemical structures. For instance, it's used in the synthesis of phosphorylated isoindolinone derivatives, involving metallation and reaction with diethyl vinylphosphonate or diethyl 3-bromopropylphosphonate (Jóźwiak et al., 2014).
Corrosion Inhibition
In the field of industrial chemistry, derivatives of diethyl (oxetan-3-ylidenemethyl)phosphonate have shown effectiveness as corrosion inhibitors. Research demonstrates that α-aminophosphonates like diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate have significant inhibitory effects on mild steel corrosion in hydrochloric acid, useful for industrial pickling processes (Gupta et al., 2017).
Pharmaceutical Research
Diethyl (oxetan-3-ylidenemethyl)phosphonate derivatives have been explored in pharmaceutical research. A study found that Diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidin‐1‐yl)‐phenyl‐methyl]‐phosphonate is a potent anticancer agent, particularly effective against acute promyelocytic leukemia. This compound induces cell differentiation and apoptosis in specific leukemia cell lines (Mohammadi et al., 2019).
Synthesis of Enantiomeric Compounds
In organic chemistry, diethyl (oxetan-3-ylidenemethyl)phosphonate is used in the synthesis of enantiomeric compounds. For example, diethyl (S)-2,3-epoxypropylphosphonate was used to synthesize (S)-phosphocarnitine, demonstrating its role in creating specific enantiomeric forms (Wróblewski & Hałajewska-Wosik, 2002).
Luminescent Compounds
The compound has applications in the synthesis of luminescent materials. For instance, it was used in the creation of Ru(II) bipyridyl complexes exhibiting unique redox behavior and photophysical properties (Montalti et al., 2000).
Propriétés
IUPAC Name |
3-(diethoxyphosphorylmethylidene)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O4P/c1-3-11-13(9,12-4-2)7-8-5-10-6-8/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSCZIVKLQZURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C=C1COC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (oxetan-3-ylidenemethyl)phosphonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



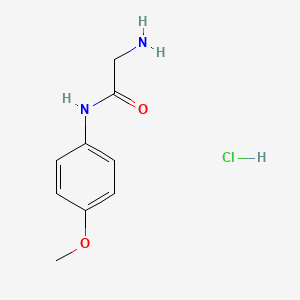
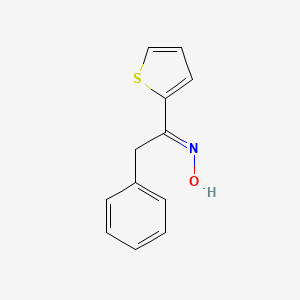
![Tert-butyl 2-phenyl-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1391462.png)


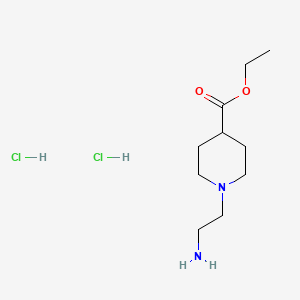
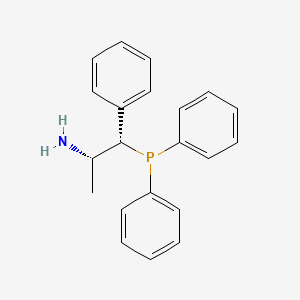
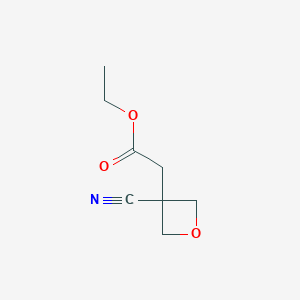

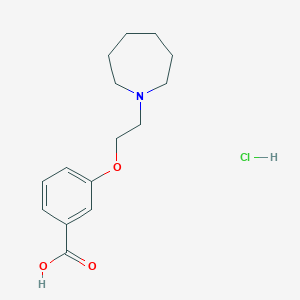



![Ethyl 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1391481.png)